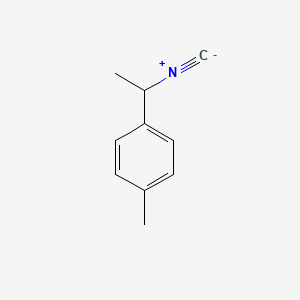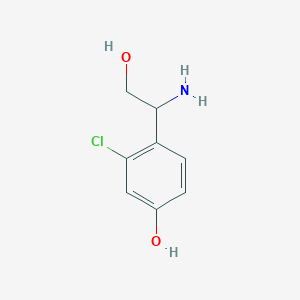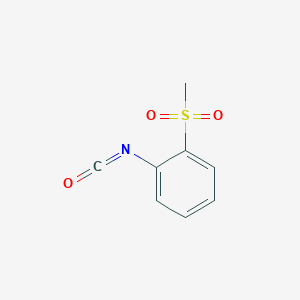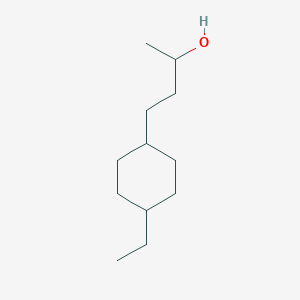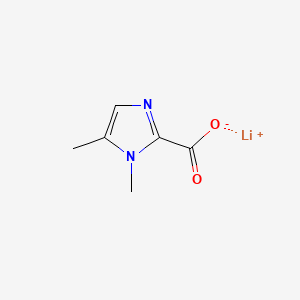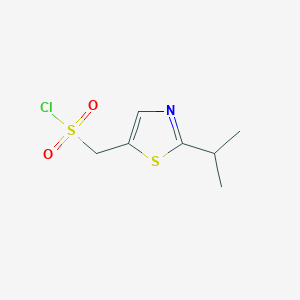![molecular formula C13H19Cl2N3 B13599124 (2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride](/img/structure/B13599124.png)
(2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride is a chemical compound with the molecular formula C13H18ClN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride typically involves the reaction of quinoline derivatives with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure the consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various quinoline-based compounds.
Biology
The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are evaluated for their efficacy and safety in treating various diseases.
Industry
The compound finds applications in the pharmaceutical industry for the development of new drugs. It is also used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of (2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication, making them effective against cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound of (2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Quinacrine: Another antimalarial drug with structural similarities to quinoline derivatives.
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H19Cl2N3 |
|---|---|
Poids moléculaire |
288.21 g/mol |
Nom IUPAC |
N'-methyl-N'-(quinolin-3-ylmethyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C13H17N3.2ClH/c1-16(7-6-14)10-11-8-12-4-2-3-5-13(12)15-9-11;;/h2-5,8-9H,6-7,10,14H2,1H3;2*1H |
Clé InChI |
JMZNMLHEWFLLEK-UHFFFAOYSA-N |
SMILES canonique |
CN(CCN)CC1=CC2=CC=CC=C2N=C1.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


